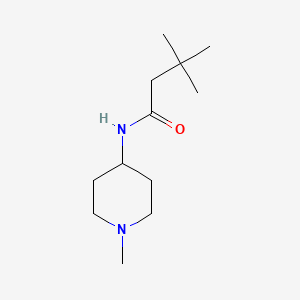
1-(3-bromophenyl)-4-(2-chloro-5-nitrobenzylidene)-3,5-pyrazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromophenyl)-4-(2-chloro-5-nitrobenzylidene)-3,5-pyrazolidinedione, commonly known as BPNB, is a pyrazolidinedione derivative that has been extensively studied for its potential applications in scientific research. BPNB has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
Mécanisme D'action
The mechanism of action of BPNB is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. BPNB has been found to inhibit the Akt/mTOR signaling pathway, which is known to play a key role in cancer cell growth and survival. BPNB has also been found to inhibit the expression of various genes involved in cancer cell proliferation and survival, including Bcl-2 and cyclin D1.
Biochemical and Physiological Effects:
BPNB has been found to exhibit a variety of biochemical and physiological effects, including inhibition of cancer cell growth and survival, induction of apoptosis, and inhibition of various signaling pathways involved in cancer cell growth and survival. BPNB has also been found to exhibit antioxidant properties, protecting cells from oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BPNB for lab experiments is its potent anticancer properties, making it a promising candidate for further investigation as a potential cancer treatment. However, BPNB also has limitations, including potential toxicity and limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on BPNB. One potential direction is to investigate its potential as a cancer treatment in animal models and clinical trials. Another potential direction is to explore its potential as an antioxidant and neuroprotective agent, as it has been found to exhibit neuroprotective properties in some studies. Additionally, further investigation is needed to fully understand the mechanism of action of BPNB and its potential as a therapeutic agent for other diseases and conditions.
Méthodes De Synthèse
The synthesis of BPNB can be achieved through a multistep process involving the reaction of 3-bromobenzaldehyde with 2-chloro-5-nitrobenzylidene malononitrile in the presence of ammonium acetate, followed by cyclization with hydrazine hydrate and oxidation with potassium permanganate. The final product is obtained through recrystallization and purification.
Applications De Recherche Scientifique
BPNB has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. BPNB has been found to exhibit potent anticancer properties, inhibiting the growth of various cancer cell lines including breast, colon, and lung cancer cells. BPNB has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further investigation as a potential cancer treatment.
Propriétés
IUPAC Name |
(4Z)-1-(3-bromophenyl)-4-[(2-chloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClN3O4/c17-10-2-1-3-11(8-10)20-16(23)13(15(22)19-20)7-9-6-12(21(24)25)4-5-14(9)18/h1-8H,(H,19,22)/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPDHHOIWMNWJJ-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)/C(=C\C3=C(C=CC(=C3)[N+](=O)[O-])Cl)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-1-(3-bromophenyl)-4-[(2-chloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4969362.png)
![N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4969364.png)
![1-(3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B4969375.png)
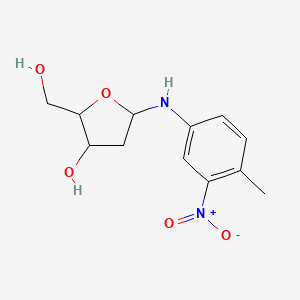
![1-(4-methoxyphenyl)-5-[2-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4969404.png)
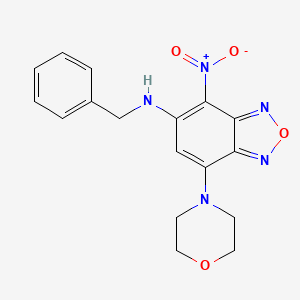
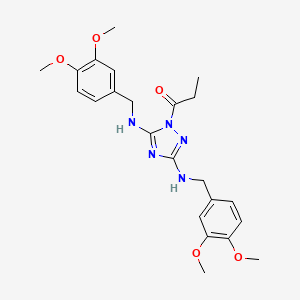
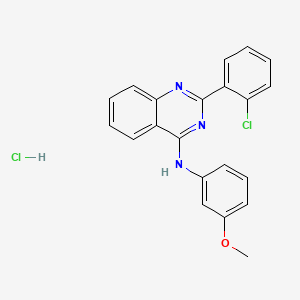
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B4969441.png)
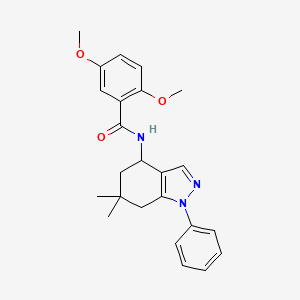
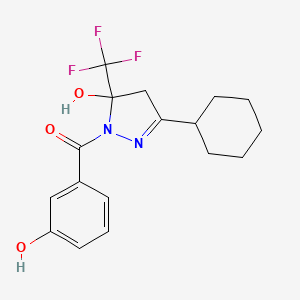
![5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4969466.png)
![(3aS*,5S*,9aS*)-5-(4-methoxy-1-naphthyl)-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4969474.png)
